Infigratinib

Description

Properties

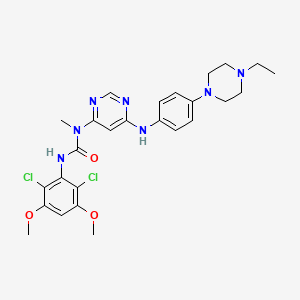

IUPAC Name |

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADPYRIHXKWUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl2N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236238 | |

| Record name | BGJ-398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872511-34-7 | |

| Record name | Infigratinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872511347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Infigratinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11886 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BGJ-398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INFIGRATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4055ME1VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Infigratinib's Mechanism of Action on FGFR2 Fusions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of infigratinib, a selective tyrosine kinase inhibitor (TKI), with a specific focus on its activity against Fibroblast Growth Factor Receptor 2 (FGFR2) fusions. This compound has demonstrated significant clinical activity in patients with cholangiocarcinoma harboring FGFR2 fusions.[1][2][3] This document details the molecular interactions, effects on downstream signaling pathways, and the preclinical and clinical evidence supporting its therapeutic rationale. Methodologies for key experimental assays are provided to facilitate further research and development in this area.

Introduction to FGFR2 Fusions and this compound

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and survival.[4] Genetic alterations in FGFRs, such as gene fusions, can lead to constitutive, ligand-independent activation of the receptor, driving oncogenesis in various cancers.[5][6] FGFR2 fusions are particularly prevalent in intrahepatic cholangiocarcinoma, occurring in approximately 10-16% of cases.[4][7] These fusions result from chromosomal rearrangements that join the N-terminal portion of FGFR2, including the kinase domain, with a fusion partner protein, leading to dimerization and constitutive activation of downstream signaling pathways.[5][6]

This compound (formerly BGJ398) is an orally bioavailable, potent, and selective inhibitor of FGFR1, FGFR2, and FGFR3.[5][8][9] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FGFR kinase domain and thereby blocking its catalytic activity.[5][10] This inhibition effectively abrogates the downstream signaling cascades that promote tumor cell growth and survival.[4]

Core Mechanism of Action

Molecular Interaction with the FGFR2 Kinase Domain

This compound functions as a reversible, ATP-competitive inhibitor of the FGFR kinase domain.[5][10] Structural and molecular modeling studies have elucidated the specific interactions between this compound and the ATP-binding cleft of FGFR2.[11] The binding of this compound prevents the autophosphorylation of the receptor, a critical step in its activation, and subsequently blocks the phosphorylation of downstream signaling molecules.[11]

Inhibition of Downstream Signaling Pathways

The constitutive activation of FGFR2 fusions leads to the persistent activation of several key downstream signaling pathways that are crucial for cancer cell proliferation and survival. This compound's inhibition of the FGFR2 kinase effectively shuts down these pathways. The primary pathways affected are:

-

Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Constitutive FGFR2 signaling leads to the phosphorylation and activation of FRS2 (FGFR substrate 2), which in turn recruits Grb2 and Sos, leading to the activation of Ras and the subsequent MAPK cascade.[8] this compound treatment leads to a marked reduction in the phosphorylation of FRS2 and ERK.[8]

-

PI3K-Akt-mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism. Activated FGFR2 can also signal through the PI3K-Akt pathway.[8] Inhibition by this compound has been shown to decrease the phosphorylation of Akt.[8]

-

PLCγ-PKC Pathway: This pathway is involved in cell migration and invasion. While less commonly the primary focus in the context of this compound's anti-proliferative effects, it is another downstream effector of FGFR signaling.[8]

Quantitative Data

The potency and efficacy of this compound have been quantified through various preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| FGFR1 | Biochemical | 0.9 | [8] |

| FGFR2 | Biochemical | 1.4 | [8] |

| FGFR3 | Biochemical | 1.0 | [8] |

| FGFR4 | Biochemical | 60 | [8] |

| VEGFR2 | Biochemical | 180 | [8] |

| FGFR1 | Cellular Autophosphorylation | <7 | [2] |

| FGFR2 | Cellular Autophosphorylation | <7 | [2] |

| FGFR3 | Cellular Autophosphorylation | <7 | [2] |

| FGFR4 | Cellular Autophosphorylation | 22.5 | [2] |

| BaF3 cells expressing FGFR1 | Cell Proliferation | 10 | [2] |

| BaF3 cells expressing FGFR2 | Cell Proliferation | 11 | [2] |

| BaF3 cells expressing FGFR3 | Cell Proliferation | 14 | [2] |

Table 2: Clinical Efficacy of this compound in FGFR2 Fusion-Positive Cholangiocarcinoma (Phase II Study - NCT02150967)

| Parameter | Value | Reference |

| Objective Response Rate (ORR) | 23.1% (95% CI, 15.6%-32.2%) | [1][2][12][13] |

| Complete Response (CR) | 0.9% (1 patient) | [13] |

| Partial Response (PR) | 22.2% (24 patients) | [12][13] |

| Stable Disease (SD) | 61.1% (66 patients) | [1] |

| Median Duration of Response (DOR) | 5.0 months (95% CI, 0.9-19.1) | [1][13] |

| Median Progression-Free Survival (PFS) | 7.3 months (95% CI, 5.6-7.6) | [1][13] |

| Median Overall Survival (OS) | 12.2 months (95% CI, 10.7-14.9) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the activity of this compound.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the affinity of an inhibitor for a kinase by detecting the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site.

Materials:

-

FGFR2 Kinase (recombinant)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer (Alexa Fluor™ 647-labeled)

-

Kinase Buffer

-

This compound (or other test compounds)

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

-

Kinase/Antibody Mixture Preparation: Prepare a solution containing the FGFR2 kinase and the Eu-anti-Tag antibody in kinase buffer.

-

Tracer Preparation: Prepare a solution of the kinase tracer in kinase buffer.

-

Assay Assembly: a. Add 5 µL of the diluted this compound solution to the wells of a 384-well plate. b. Add 5 µL of the kinase/antibody mixture to each well. c. Add 5 µL of the tracer solution to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.

-

Data Analysis: Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

-

FGFR2 fusion-positive cholangiocarcinoma cell line (e.g., cell lines derived from patient-derived xenografts)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include vehicle-treated (DMSO) and untreated controls.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

In Vivo Tumor Xenograft Model

Patient-derived xenograft (PDX) models are valuable for assessing the in vivo efficacy of anti-cancer agents.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or NOD-scid gamma mice)

-

FGFR2 fusion-positive cholangiocarcinoma tumor tissue from a patient or a PDX line

-

This compound formulated for oral administration

-

Vehicle control

Procedure:

-

Tumor Implantation: Subcutaneously implant small fragments of the tumor tissue into the flank of the immunodeficient mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally to the treatment group at a specified dose and schedule (e.g., once daily). Administer the vehicle to the control group.

-

Efficacy Evaluation: Measure tumor volumes and body weights regularly throughout the study.

-

Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pharmacodynamic markers like p-ERK).

Mechanisms of Resistance

Despite the initial efficacy of this compound, acquired resistance can develop, limiting long-term clinical benefit. The primary mechanism of resistance is the emergence of secondary mutations within the FGFR2 kinase domain. These mutations can interfere with the binding of this compound to the ATP pocket.

Commonly observed resistance mutations include:

-

Gatekeeper mutations (e.g., V564F): These mutations are located at the "gatekeeper" residue, which controls access to a hydrophobic pocket adjacent to the ATP-binding site. A mutation to a bulkier amino acid can sterically hinder the binding of this compound.[14]

-

Molecular brake mutations (e.g., N550K): These mutations can stabilize the active conformation of the kinase, reducing the relative affinity of the inhibitor.[4]

The development of next-generation FGFR inhibitors and combination therapies are strategies being explored to overcome these resistance mechanisms.

Conclusion

This compound is a potent and selective inhibitor of FGFR1-3 that has demonstrated significant clinical activity against FGFR2 fusion-positive cholangiocarcinoma. Its mechanism of action is well-characterized, involving the ATP-competitive inhibition of the FGFR2 kinase domain and the subsequent blockade of downstream oncogenic signaling pathways. This technical guide provides a comprehensive overview of the core mechanism of this compound, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community engaged in cancer research and drug development. Understanding the nuances of its mechanism and the emergence of resistance will be critical for optimizing its therapeutic use and developing novel strategies to improve patient outcomes.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. This compound (BGJ398) in previously treated patients with advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements: mature results from a multicentre, open-label, single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. mdpi.com [mdpi.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Phospho-ERK1/2 levels in cancer cell nuclei predict responsiveness to radiochemotherapy of rectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Detection of FGFR fusions in intrahepatic cholangiocarcinoma using targeted RNA sequencing. - ASCO [asco.org]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. Patient-Derived Xenograft Models for Intrahepatic Cholangiocarcinoma and Their Application in Guiding Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Establishment of Highly Transplantable Cholangiocarcinoma Cell Lines from a Patient-Derived Xenograft Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Infigratinib's Binding Affinity for FGFR1 vs. FGFR3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Infigratinib (BGJ398) is a potent, orally available, ATP-competitive tyrosine kinase inhibitor (TKI) that selectively targets Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[1] Aberrant FGFR signaling is a known driver in various malignancies, making it a critical target for therapeutic intervention. This technical guide provides an in-depth analysis of the binding affinity of this compound for FGFR1 and FGFR3, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. Biochemical and cellular assays consistently demonstrate that this compound potently inhibits both FGFR1 and FGFR3 with nanomolar efficacy, exhibiting a high and comparable affinity for both receptor isoforms.

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound for FGFR1 and FGFR3 has been characterized using various in vitro and cellular assays. The data, summarized below, indicates a strong and similar inhibitory activity against both receptors.

| Parameter | FGFR1 | FGFR3 | Assay Type | Reference |

| IC50 | 0.9 nM | 1.0 nM | Biochemical Kinase Assay | [2] |

| IC50 | 10 nM | 14 nM | Ba/F3 Cell Proliferation Assay | [2] |

Table 1: this compound IC50 Values for FGFR1 and FGFR3. The half-maximal inhibitory concentration (IC50) values demonstrate potent inhibition of both FGFR1 and FGFR3 in biochemical and cellular contexts.

Experimental Protocols

Biochemical Kinase Assay (Radiometric)

This assay quantifies the enzymatic activity of the purified kinase domain of FGFR1 and FGFR3 in the presence of this compound.

Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity of FGFR1 and FGFR3.

Materials:

-

Purified recombinant GST-tagged FGFR1 and FGFR3 kinase domains

-

Poly(E,Y) 4:1 as a generic substrate

-

[γ-³³P]ATP (radiolabeled ATP)

-

This compound (serially diluted)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT, 250 μg/mL PEG 20000)

-

96-well plates

-

Immobilon-PVDF membranes

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, combine the serially diluted this compound, the substrate mixture (poly(E,Y) and non-radiolabeled ATP), and [γ-³³P]ATP.

-

Initiate the kinase reaction by adding the purified GST-FGFR1 or GST-FGFR3 kinase domain to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer a portion of the reaction mixture onto an Immobilon-PVDF membrane.

-

Wash the membrane to remove unincorporated [γ-³³P]ATP.

-

Quantify the amount of incorporated ³³P into the substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

Cell-Based Proliferation Assay (Ba/F3 Cells)

This assay assesses the ability of this compound to inhibit the proliferation of engineered Ba/F3 cells that are dependent on the activity of ectopically expressed FGFR1 or FGFR3 for their survival and growth.

Objective: To determine the concentration of this compound that inhibits 50% of the proliferation of FGFR1- or FGFR3-dependent Ba/F3 cells.

Materials:

-

Ba/F3 cells engineered to express human FGFR1 or FGFR3

-

Cell culture medium (e.g., RPMI-1640 with supplements)

-

This compound (serially diluted)

-

384-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed the engineered Ba/F3-FGFR1 and Ba/F3-FGFR3 cells in 384-well plates.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for a specified period (e.g., 48 hours).

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each this compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[3]

FGFR1 and FGFR3 Signaling Pathways

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation of their intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling events that regulate key cellular processes such as proliferation, survival, differentiation, and migration.[4] Both FGFR1 and FGFR3 largely utilize the same major signaling pathways; however, the cellular context and the specific array of downstream effectors can lead to different biological outcomes.

The primary signaling cascades activated by FGFR1 and FGFR3 include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism.

-

PLCγ Pathway: Activation of phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence calcium signaling and protein kinase C (PKC) activation.

-

STAT Pathway: Signal transducer and activator of transcription (STAT) proteins can be directly activated by FGFRs, leading to their translocation to the nucleus and regulation of gene expression.

This compound, by binding to the ATP-binding pocket of the FGFR kinase domain, prevents the autophosphorylation and subsequent activation of these downstream pathways.[1]

Conclusion

This compound demonstrates potent and selective inhibition of both FGFR1 and FGFR3 with high affinity, as evidenced by nanomolar IC50 values in both biochemical and cellular assays. The binding affinities for FGFR1 and FGFR3 are comparable, positioning this compound as a dual inhibitor of these key oncogenic drivers. The detailed experimental protocols provided herein offer a framework for the preclinical assessment of this compound and other FGFR inhibitors. A thorough understanding of the FGFR signaling pathways is crucial for the continued development and clinical application of targeted therapies like this compound in cancers harboring FGFR alterations.

References

Preclinical Profile of Infigratinib in Cholangiocarcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib (formerly BGJ398) is a potent and selective, ATP-competitive oral inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with particular activity against FGFR1, FGFR2, and FGFR3.[1][2] In cholangiocarcinoma (CCA), particularly the intrahepatic subtype (iCCA), genetic alterations such as fusions and rearrangements involving FGFR2 are key oncogenic drivers, occurring in approximately 10-16% of patients.[1][3] These alterations lead to constitutive activation of the FGFR signaling pathway, promoting tumor cell proliferation, survival, and angiogenesis. This compound was developed to target this dependency and has shown significant preclinical activity, which paved the way for its clinical development and eventual FDA approval for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[1] This technical guide provides an in-depth overview of the preclinical studies of this compound in cholangiocarcinoma, focusing on its mechanism of action, in vitro and in vivo efficacy, and the molecular basis of resistance.

Data Presentation

In Vitro Efficacy of this compound

The in vitro potency of this compound has been evaluated in both biochemical and cellular assays, demonstrating its high affinity for FGFR1, FGFR2, and FGFR3.

| Assay Type | Target | IC50 (nM) | Reference |

| Biochemical Assay | FGFR1 | 0.9 | [1] |

| FGFR2 | 1.4 | [1] | |

| FGFR3 | 1.0 | [1] | |

| FGFR4 | 60 | [1] | |

| FGFR3 K650E (mutant) | 4.9 | [4] | |

| VEGFR2 | 180 | [4] | |

| Cellular Auto-phosphorylation Assay (HEK-293 cells) | FGFR1 | <7 | [4] |

| FGFR2 | <7 | [4] | |

| FGFR3 | <7 | [4] | |

| FGFR4 | 22.5 | [4] | |

| Cellular Proliferation Assay (BaF3 cells) | FGFR1-dependent | 10 | [4] |

| FGFR2-dependent | 11 | [4] | |

| FGFR3-dependent | 14 | [4] | |

| FGFR4-dependent | 392 | [4] | |

| VEGFR2-dependent | 1019 | [4] | |

| Cellular Proliferation Assay (CCA Cell Lines) | ICC13-7 (FGFR2-PHGDH fusion) | ~10 |

In Vivo Efficacy of this compound in a Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model

Preclinical in vivo studies using patient-derived xenografts (PDX) from cholangiocarcinoma patients with FGFR2 fusions have demonstrated significant anti-tumor activity of this compound.

| Parameter | Description | Reference |

| Animal Model | Immunocompromised mice (e.g., NOD/SCID) bearing subcutaneously implanted human CCA tumors with FGFR2 fusions. | [3] |

| Treatment Regimen | This compound administered orally, once daily. A dose of 125 mg was identified as the maximum tolerated dose in early clinical trials and similar doses on a mg/kg basis are often used in preclinical models.[1] | |

| Efficacy Endpoint | Tumor Growth Inhibition (TGI). | |

| Results | Significant reduction in tumor burden in a patient-derived xenograft model of iCCA.[3] |

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified FGFR kinases.

Methodology: A radiometric kinase assay using a filter-binding method is employed.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant FGFR kinase domain (e.g., GST-FGFR3-K650E), a generic substrate (e.g., poly(E-Y) 4:1), and a buffer solution (e.g., 20 mM Tris-HCl, pH 7.5, 3 mM MnCl2, 3 mM MgCl2, 1 mM DTT).

-

Inhibitor Addition: this compound is serially diluted in DMSO and added to the reaction mixture.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP, including a radiolabeled ATP (γ-[33P]-ATP).

-

Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 10 minutes).

-

Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP by spotting the mixture onto a filter membrane and washing with a solution like 0.5% H3PO4.

-

Quantification: The amount of incorporated radioactivity on the filter is quantified using a scintillation counter.

-

IC50 Calculation: The percentage of inhibition at each this compound concentration is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Auto-phosphorylation Assay

Objective: To assess the ability of this compound to inhibit the auto-phosphorylation of FGFRs in a cellular context.

Methodology: An ELISA-based assay is utilized in cells overexpressing a specific FGFR.[4]

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells are transiently transfected with expression vectors for the desired FGFR (FGFR1, 2, 3, or 4).[4]

-

Compound Treatment: The transfected cells are treated with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Following treatment, the cells are lysed to release the cellular proteins.

-

ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed. A capture antibody specific for the FGFR protein is coated on the wells of a microplate. The cell lysates are added to the wells, and the FGFR protein is captured. A detection antibody that specifically recognizes the phosphorylated form of the FGFR is then added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Signal Detection: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of phosphorylated FGFR.

-

IC50 Calculation: The IC50 value is calculated by plotting the signal against the this compound concentration.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cells dependent on FGFR signaling.

Methodology: A cell viability assay is performed using cholangiocarcinoma cell lines harboring FGFR2 fusions (e.g., ICC13-7) or engineered cell lines (e.g., BaF3) made dependent on specific FGFRs for survival and proliferation.[4]

-

Cell Seeding: The cells are seeded in 96-well or 384-well plates at a predetermined density.

-

Compound Addition: this compound is added to the wells at various concentrations.

-

Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) to allow for cell proliferation.

-

Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader, and the percentage of cell viability is calculated relative to vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model that closely recapitulates the human tumor environment.

Methodology:

-

Tumor Implantation: Fresh tumor tissue from a cholangiocarcinoma patient with a confirmed FGFR2 fusion is obtained under sterile conditions. The tissue is fragmented into small pieces (e.g., 2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID mice).

-

Tumor Growth Monitoring: The mice are monitored regularly for tumor growth. Tumor volume is typically measured with calipers and calculated using the formula: (Length x Width²) / 2.

-

Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally, once daily, at a specified dose. The vehicle used for the control group should be identical to that used for the drug formulation.

-

Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

-

Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors can be excised for analysis of target engagement (e.g., inhibition of FGFR phosphorylation) and other biomarkers of response or resistance.

Mandatory Visualization

Caption: this compound's mechanism of action as an ATP-competitive FGFR inhibitor.

Caption: Workflow for evaluating this compound efficacy in a PDX model.

Caption: Mechanisms of acquired resistance to this compound in cholangiocarcinoma.

References

- 1. This compound for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in pretreated cholangiocarcinoma with FGFR2 fusions or rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bridgebio.com [bridgebio.com]

Infigratinib's Reach Extends Beyond MAPK: An In-Depth Technical Guide

For Immediate Release

A deep dive into the multifaceted signaling implications of the FGFR inhibitor infigratinib reveals significant activity beyond the well-established MAPK pathway. This guide offers researchers, scientists, and drug development professionals a comprehensive look at its broader mechanistic profile, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound, a selective ATP-competitive tyrosine kinase inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3, has shown clinical activity in cancers with FGFR alterations, such as cholangiocarcinoma and urothelial carcinoma.[1][2] While its inhibitory effects on the downstream RAS-Mitogen-Activated Protein Kinase (MAPK) signaling cascade are well-documented, a growing body of evidence demonstrates that this compound's influence extends to other critical cellular signaling networks.[3][4] This technical guide synthesizes preclinical and clinical findings to elucidate the role of this compound in modulating these alternative pathways, providing valuable insights for ongoing research and therapeutic development.

Core Mechanism of Action and Kinase Selectivity

This compound functions by binding to the ATP-binding pocket of FGFRs, preventing receptor autophosphorylation and subsequently blocking downstream signaling.[3][5] Its primary targets are FGFR1, FGFR2, and FGFR3, with significantly less activity against FGFR4 and other kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[6] This selectivity is crucial for its therapeutic window and side-effect profile.

| Kinase Target | IC50 (nM) | Reference(s) |

| FGFR1 | 0.9 - 1.1 | [1][6] |

| FGFR2 | 1.0 - 1.4 | [1][6] |

| FGFR3 | 1.0 - 2.0 | [1][6] |

| FGFR4 | 60 - 61 | [1][6] |

| VEGFR2 | 180 | [6] |

| Table 1: this compound Kinase Inhibition Profile (IC50 values from biochemical assays) |

Beyond MAPK: Modulation of Key Signaling Pathways

FGFR activation is a hub for multiple signaling cascades that drive cell proliferation, survival, and differentiation. In addition to the MAPK pathway, this compound's inhibition of FGFRs has significant consequences for the PI3K/AKT/mTOR, JAK/STAT, and PLCγ pathways.

The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical regulator of cell growth, metabolism, and survival. Preclinical studies have demonstrated that aberrant FGFR signaling can lead to the activation of this pathway. Consequently, this compound has been shown to suppress the phosphorylation of key components of this cascade. However, upregulation of the PI3K/AKT/mTOR pathway has also been identified as a mechanism of acquired resistance to this compound. In resistant lung and urothelial cancer cell lines, chronic exposure to this compound led to increased signaling through this pathway, suggesting a compensatory survival mechanism.[7]

References

- 1. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. WITHDRAWN: FDA grants accelerated approval to this compound for metastatic cholangiocarcinoma | FDA [fda.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Investigating the In Vivo Pharmacodynamics of Infigratinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib (BGJ398) is a potent, orally bioavailable, and selective ATP-competitive tyrosine kinase inhibitor targeting fibroblast growth factor receptors 1, 2, and 3 (FGFR1-3).[1][2][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusions, mutations, or amplifications, is a key driver in various malignancies and developmental disorders.[1][4] this compound acts by binding to the ATP-binding pocket of the FGFR kinase domain, which blocks its autophosphorylation and subsequent activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[3][5] This inhibition ultimately leads to decreased cell proliferation and the induction of apoptosis in FGFR-dependent tumor cells.[2][3]

Approved by the FDA for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma (CCA) harboring an FGFR2 fusion or other rearrangement, this compound's clinical utility is under investigation across a range of FGFR-driven cancers.[1][6][7] Furthermore, its mechanism has prompted preclinical and clinical investigation into its potential for treating genetic skeletal conditions like achondroplasia, which is caused by a gain-of-function mutation in FGFR3. This guide provides an in-depth overview of the in vivo pharmacodynamics of this compound, summarizing key preclinical findings, experimental methodologies, and pharmacodynamic biomarkers.

Mechanism of Action and Signaling Pathway

The FGFR signaling cascade is crucial for normal cellular processes including proliferation, survival, migration, and angiogenesis.[5] Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of their intracellular tyrosine kinase domains. This event serves as a docking site for adaptor proteins like FGFR Substrate 2 (FRS2), which in turn recruits other proteins to activate downstream pathways critical for cell growth and survival.[4][8][9] In various cancers, alterations to FGFR genes lead to constitutive, ligand-independent activation of this pathway, promoting uncontrolled tumor growth.[1][5] this compound selectively inhibits FGFR1/2/3, thereby blocking this aberrant signaling at its source.[3]

In Vivo Pharmacodynamic Models and Methodologies

The in vivo effects of this compound have been characterized in various preclinical models, primarily patient-derived xenografts (PDX) and genetically engineered mouse models.

Key Experimental Models

-

Oncology Xenograft Models: Patient- or cell-line-derived tumor tissues with known FGFR alterations are implanted subcutaneously into immunocompromised mice (e.g., nu/nu NMRI or SCID mice).[10][11][12] These models are the standard for evaluating anti-tumor efficacy, dose-response relationships, and pharmacodynamic effects on signaling pathways within the tumor microenvironment.[11][13]

-

Achondroplasia Mouse Models: Genetically engineered mice, such as the Fgfr3Y367C/+ model which mimics the human condition, are used to assess the effect of low-dose this compound on skeletal development.[14][15] These studies focus on endpoints like bone growth and normalization of growth plate histology.[16]

Detailed Experimental Protocols

Protocol 1: Tumor Xenograft Efficacy Study

-

Cell/Tissue Implantation: 6-7 week old female immunodeficient mice (e.g., nu/nu NMRI) are used.[12] Human GIST, HCC, or other tumor tissue/cells are implanted subcutaneously into the flank of each mouse.[10][11]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 170-250 mm³).[11] Mice are then randomized into treatment and control groups (typically 8-10 mice per group).[11]

-

Drug Administration: this compound is administered, typically via oral gavage, once daily (QD) at doses ranging from 10 to 30 mg/kg.[11] The vehicle control group receives the formulation buffer.

-

Monitoring: Tumor volume is calculated regularly (e.g., twice weekly) using caliper measurements. Animal body weight and general health are monitored as indicators of toxicity.

-

Endpoint and Tissue Collection: When control tumors reach a predetermined size or at the end of the study period (e.g., 14-30 days), mice are euthanized.[11] Tumors are excised, weighed, and either flash-frozen in liquid nitrogen for biochemical analysis or fixed in formalin for histological analysis.[11]

Protocol 2: Western Blotting for Pathway Modulation

-

Lysate Preparation: Frozen tumor tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 10 µg) are loaded and separated on an SDS-polyacrylamide gel. Proteins are then transferred to a PVDF membrane.[17]

-

Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20 (TBST).[17] The membrane is then incubated overnight at 4°C with primary antibodies targeting total and phosphorylated proteins (e.g., anti-p-FGFR, anti-p-ERK).[17][18]

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17] The signal is visualized using an enhanced chemiluminescence (ECL) substrate.[17] Band intensities are quantified using densitometry software.

Protocol 3: Immunohistochemistry (IHC) for Proliferation and Apoptosis

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissues are sectioned (e.g., 4-5 µm).

-

Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval (e.g., using a steamer in citrate buffer).[19]

-

Staining: Sections are incubated with primary antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[20]

-

Detection and Visualization: A secondary antibody linked to a detection system (e.g., HRP-DAB) is applied.[19] Sections are counterstained with hematoxylin.

-

Quantification: The percentage of positively stained cells (e.g., Ki-67 positive nuclei) is determined by counting cells in multiple high-power fields across the tumor section.

Pharmacodynamic Effects in Preclinical Models

In vivo studies have consistently demonstrated this compound's ability to inhibit tumor growth, modulate the tumor microenvironment, and affect key physiological processes through on-target FGFR inhibition.

Oncology: Tumor Growth and Pathway Inhibition

This compound exhibits potent, dose-dependent anti-tumor activity in xenograft models of various cancers that harbor FGFR alterations.[11] In a hepatocellular carcinoma (HCC) model, daily treatment led to significant reductions in tumor burden.[11] This growth inhibition is directly correlated with the suppression of FGFR signaling. In vivo analysis shows that this compound treatment leads to a rapid and sustained reduction in the phosphorylation of FRS2-α and ERK1/2 in tumor tissues.[13] Furthermore, this compound induces apoptosis, evidenced by increased levels of cleaved PARP, and reduces cell proliferation.[11][21]

Table 1: this compound Anti-Tumor Activity in HCC Xenograft Model

| Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Reference |

|---|---|---|

| 10 | ~65% | [11] |

| 20 | ~96% | [11] |

| 30 | ~98% |[11] |

Beyond direct effects on tumor cells, this compound also remodels the tumor microenvironment. In HCC models, it has been shown to inhibit hypoxia and promote "vascular normalization," a process that creates more functional and efficient tumor blood vessels, which can improve the delivery of other therapeutic agents.[11][22]

Skeletal Dysplasia: Correction of Growth Abnormalities

In the context of achondroplasia, which is driven by a constitutively active FGFR3 mutant, low-dose this compound has shown remarkable efficacy in preclinical models.[16] In the Fgfr3Y367C/+ mouse model, daily or intermittent low-dose treatment significantly improves the clinical hallmarks of the condition, including correcting the growth of both axial and appendicular skeletons.[16][15] Histological analysis demonstrates a positive impact on chondrocyte differentiation in the cartilage growth plate.[16][23]

Table 2: Effect of Low-Dose this compound in Achondroplasia Mouse Model (Fgfr3Y367C/+)

| Dose (mg/kg/day) | Endpoint | Improvement vs. Control | Reference |

|---|---|---|---|

| 0.5 | Upper Limb Length | 7-14% | [14] |

| 0.5 | Lower Limb Length | 10-17% | [14] |

| 0.5 | Foramen Magnum Area | 12% |[14] |

Key In Vivo Pharmacodynamic Biomarkers

The pharmacodynamic activity of this compound can be monitored in vivo using specific biomarkers that reflect its on-target engagement of FGFR.

Hyperphosphatemia

Hyperphosphatemia (elevated serum phosphate) is a well-established on-target, class effect of FGFR inhibitors.[24][25] FGFR signaling, particularly through FGFR1, plays a role in phosphate homeostasis.[24] Inhibition of this pathway by this compound leads to a predictable and manageable increase in serum phosphate levels. In preclinical models, a clear dose- and exposure-dependent relationship with serum phosphorus was observed at oncology-relevant doses (≥10 mg/kg), but this effect was not significant at the much lower doses used in achondroplasia models (≤5 mg/kg).[26] In clinical settings, hyperphosphatemia has been correlated with drug exposure and, importantly, with therapeutic response, suggesting it can serve as a surrogate biomarker for target engagement and potential efficacy.[24]

Table 3: this compound Dose and Serum Phosphorus Relationship in Preclinical Models

| Species | Dose Range (mg/kg) | Dose-Phosphorus Relationship | Reference |

|---|---|---|---|

| Rat & Mouse | 0.03 - 5 | No significant relationship | [26] |

| Rat, Mouse, Dog | ≥10 | Significant positive relationship |[26] |

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of this compound as a Potent Reversible Inhibitor and Mechanism-Based Inactivator of CYP2J2: Nascent Evidence for a Potential In Vivo Metabolic Drug-Drug Interaction with Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.publicnow.com [docs.publicnow.com]

- 10. mdpi.com [mdpi.com]

- 11. This compound Mediates Vascular Normalization, Impairs Metastasis, and Improves Chemotherapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bridgebio.com [bridgebio.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Low-dose this compound increases bone growth and corrects growth plate abnormalities in an achondroplasia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. FGFR1 clustering with engineered tetravalent antibody improves the efficiency and modifies the mechanism of receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sysy-histosure.com [sysy-histosure.com]

- 20. biocare.net [biocare.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. qedtx.com [qedtx.com]

- 25. Relationship between hyperphosphatemia with this compound (BGJ398) and efficacy in <em>FGFR3</em>-altered advanced/metastatic urothelial carcinoma (aUC). - ASCO [asco.org]

- 26. SUN-098 Low-Dose this compound Treatment Does Not Lead to Changes in Phosphorous Preclinically in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Infigratinib's Potential in Pediatric Oncology: A Technical Guide

An In-depth Review of Preclinical Evidence and Future Directions for Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib (BGJ398), a selective, ATP-competitive, pan-Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitor, has emerged as a promising therapeutic agent in adult cancers harboring FGFR alterations.[1] While its clinical application in pediatric oncology remains investigational, a growing body of preclinical evidence suggests its potential in treating childhood malignancies driven by aberrant FGFR signaling. This technical guide synthesizes the current understanding of this compound's mechanism of action, preclinical efficacy in pediatric cancer models, and available clinical data in pediatric populations, providing a comprehensive resource for researchers and drug development professionals.

FGFR signaling pathways are crucial for normal development, and their dysregulation through gene fusions, mutations, or amplifications has been implicated in the pathogenesis of various pediatric cancers.[2] Activating FGFR alterations are found in approximately 3% of pediatric solid tumors, including rhabdomyosarcoma and low-grade gliomas, highlighting a potential therapeutic window for targeted inhibitors like this compound.[2]

Mechanism of Action

This compound potently inhibits FGFR1, FGFR2, and FGFR3, with a lower affinity for FGFR4.[1][3] It binds to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[4] The inhibition of these pathways ultimately leads to decreased cell proliferation and survival in cancer cells with activating FGFR alterations.

dot

Caption: this compound inhibits the FGFR signaling pathway.

Preclinical Data in Pediatric Cancer Models

While extensive preclinical data for this compound in pediatric cancers are still emerging, existing studies demonstrate its potential.

In Vitro Studies

This compound has shown potent inhibitory activity against a panel of cancer cell lines with FGFR alterations. Although not exclusively pediatric, these studies provide a strong rationale for its investigation in childhood cancers with similar genetic drivers.

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |

| NCI-H1581 | Lung Cancer | FGFR1 Amplification | <500[5] |

| CAL-120 | Breast Cancer | FGFR1 Amplification | <500[5] |

| MDA-MB-134 | Breast Cancer | FGFR1 Amplification | <500[5] |

| DMS114 | Lung Cancer | FGFR1 Amplification | <500[5] |

| RT112 | Bladder Cancer | FGFR3 Overexpression | 5[6] |

| RT4 | Bladder Cancer | FGFR3 Overexpression | 30[6] |

| SW780 | Bladder Cancer | FGFR3 Overexpression | 32[6] |

| JMSU1 | Bladder Cancer | FGFR3 Overexpression | 15[6] |

Table 1: this compound IC50 Values in Various Cancer Cell Lines.

A study on multidrug-resistant cancer cell lines, including triple-negative breast cancer and gastrointestinal stromal tumor cells, found that this compound could restore sensitivity to chemotherapeutic agents like paclitaxel and doxorubicin by inhibiting P-glycoprotein.[7] This suggests a potential dual role for this compound in pediatric cancers, both as a targeted agent and as a chemosensitizer.

In Vivo Studies

A preclinical study utilizing a zebrafish xenograft model of rhabdomyosarcoma (RMS) provides the most direct evidence of this compound's efficacy in a pediatric cancer model to date.

| RMS Cell Lines | Fusion Status | Relative Tumor Area (vs. Vehicle) |

| Rh4 | Fusion-Positive | ~0.6 |

| Rh30 | Fusion-Positive | ~0.55 |

| Rh41 | Fusion-Positive | ~0.7 |

| RMS-01 | Fusion-Positive | ~0.8 |

| RD | Fusion-Negative | ~0.9 |

| JR1 | Fusion-Negative | ~0.85 |

| SMS-CTR | Fusion-Negative | ~0.95 |

Table 2: Effect of this compound (0.1 µM) on Tumor Growth in Rhabdomyosarcoma Zebrafish Xenografts. [8]

The study demonstrated that this compound significantly inhibited the growth of several RMS cell line xenografts, with a more pronounced effect observed in fusion-positive (FP) RMS lines.[9] Furthermore, this compound was shown to block neo-vascularization in the tumor xenografts.[8]

Experimental Protocols

Cell Viability Assay (General Protocol)

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines is the MTT or resazurin assay.

dot

Caption: Workflow for a typical cell viability assay.

Methodology:

-

Cell Seeding: Plate pediatric cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[10][11]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.[6][12]

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin solution to each well and incubate for 1-4 hours.[10][11]

-

Measurement: For MTT assays, add a solubilization solution to dissolve the formazan crystals and measure the absorbance. For resazurin assays, measure the fluorescence.[10][11]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using a dose-response curve.[6]

Zebrafish Xenograft Model for Rhabdomyosarcoma

This in vivo model allows for the assessment of tumor growth and response to therapy in a living organism.

Methodology:

-

Cell Preparation: Label RMS cell lines with a fluorescent dye.[9]

-

Microinjection: Inject the fluorescently labeled RMS cells into the yolk sac of 2-day-old zebrafish embryos.[9]

-

Drug Administration: Add this compound to the water of the zebrafish embryos 4 hours post-injection.[9]

-

Imaging and Analysis: Image the xenografts and the surrounding vasculature at specified time points.[9]

-

Tumor Growth Quantification: Measure the tumor area from the fluorescent images to assess tumor growth inhibition.[8]

Clinical Trials in Pediatric Populations

To date, clinical trials of this compound in pediatric patients have primarily focused on achondroplasia, a genetic bone disorder caused by activating mutations in FGFR3.[4][13][14][15][16][17] The PROPEL 2 (NCT04265651) and a subsequent study in younger children (NCT07169279) are Phase 2 trials evaluating the safety, tolerability, and efficacy of this compound in children with achondroplasia.[14][18][19][20]

While these trials are not in an oncology setting, they provide valuable safety and pharmacokinetic data for this compound in a pediatric population. The doses being explored in the achondroplasia trials are significantly lower than those used in adult oncology studies.[21]

A planned pediatric study for this compound in oncology (NCT05222165) was mentioned as a postmarketing requirement by the FDA, but specific details about this trial are not yet publicly available.[2]

Future Directions and Considerations

The preclinical data, though limited, provides a compelling rationale for the clinical investigation of this compound in pediatric cancers with FGFR alterations. Key areas for future research include:

-

Expansion of Preclinical Studies: Evaluating this compound in a broader range of pediatric cancer cell lines and patient-derived xenograft models, including neuroblastoma and pediatric high-grade gliomas, is crucial to identify responsive tumor types and potential biomarkers of sensitivity.

-

Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapy or other targeted agents could enhance its therapeutic efficacy and overcome potential resistance mechanisms. The finding that this compound can inhibit P-glycoprotein warrants further exploration of its role as a chemosensitizer.[7]

-

Clinical Trial Design: The design of future pediatric oncology trials should leverage the safety and pharmacokinetic data from the achondroplasia studies to establish appropriate dosing regimens. A "tumor-agnostic" trial design, enrolling patients with any solid tumor harboring an FGFR alteration, could be an efficient strategy to evaluate this compound's efficacy across different pediatric cancer histologies.[22]

-

Mechanisms of Resistance: Understanding potential mechanisms of resistance to this compound in the pediatric setting will be critical for developing strategies to prolong its clinical benefit.

Conclusion

This compound holds significant promise as a targeted therapy for a subset of pediatric cancers driven by FGFR alterations. While clinical data in this specific population is currently lacking, the strong preclinical rationale, coupled with emerging safety data from non-oncology pediatric trials, provides a solid foundation for its further investigation. Continued research into its efficacy in relevant preclinical models and the initiation of well-designed clinical trials are essential to translate the potential of this compound into tangible clinical benefits for children with cancer.

References

- 1. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rare FGFR Oncogenic Alterations in Sequenced Pediatric Solid and Brain Tumors Suggest FGFR Is a Relevant Molecular Target in Childhood Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2minutemedicine.com [2minutemedicine.com]

- 5. Portico [access.portico.org]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A dual readout embryonic zebrafish xenograft model of rhabdomyosarcoma to assess clinically relevant multi-receptor tyrosine kinase inhibitors [frontiersin.org]

- 9. A dual readout embryonic zebrafish xenograft model of rhabdomyosarcoma to assess clinically relevant multi-receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Oral this compound Improves Growth in Children with Achondroplasia, finds NEJM study [medicaldialogues.in]

- 14. This compound in children with achondroplasia: the PROPEL and PROPEL 2 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oral this compound Therapy in Children with Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound in children with achondroplasia: the PROPEL and PROPEL 2 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Study of this compound in Children With Achondroplasia [ctv.veeva.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. University of California Health Achondroplasia Trial → Interventional Study of this compound in Children < 3 Years Old With Achondroplasia (ACH) [clinicaltrials.ucbraid.org]

- 21. aisac.it [aisac.it]

- 22. firstwordpharma.com [firstwordpharma.com]

Infigratinib's Therapeutic Potential Beyond Oncology: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib, a selective, ATP-competitive, fibroblast growth factor receptor (FGFR) 1-3 tyrosine kinase inhibitor, has garnered significant attention for its therapeutic applications in oncology. However, a growing body of preclinical evidence suggests its potential extends to non-oncology indications, most notably in the treatment of achondroplasia, the most common form of dwarfism. This technical guide synthesizes the early research on this compound in non-oncological contexts, providing a detailed overview of its mechanism of action, experimental protocols from key preclinical studies, and a comprehensive summary of the quantitative data.

Mechanism of Action in Achondroplasia

Achondroplasia is caused by a gain-of-function mutation in the FGFR3 gene, leading to constitutive activation of the receptor. This overactive signaling inhibits chondrocyte proliferation and differentiation in the growth plates of long bones, resulting in disproportionate short stature.[1][2][3] this compound directly targets this underlying mechanism by inhibiting the phosphorylation of FGFR3, thereby attenuating its downstream signaling pathways.[4][5] The primary pathways implicated in the pathogenesis of achondroplasia and modulated by this compound are the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways.[6][7] By dampening these overactive signals, this compound aims to restore normal chondrocyte function and promote bone growth.

References

- 1. QED and Parent Company BridgeBio Announce Preclinical Data Supporting Tolerability and Activity of Low-dose this compound in Treating Achondroplasia [prnewswire.com]

- 2. bridgebio.com [bridgebio.com]

- 3. Low-dose this compound increases bone growth and corrects growth plate abnormalities in an achondroplasia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in children with achondroplasia: the PROPEL and PROPEL 2 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. qedtx.com [qedtx.com]

- 6. qedtx.com [qedtx.com]

- 7. 2minutemedicine.com [2minutemedicine.com]

Methodological & Application

Application Note: Detection of p-FGFR Inhibition by Infigratinib using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2][3] Aberrant FGFR signaling, often due to genetic alterations like mutations, amplifications, or fusions, is a key driver in various cancers.[1][3] Infigratinib is a potent and selective ATP-competitive tyrosine kinase inhibitor of FGFR1, FGFR2, and FGFR3.[1][3] It functions by binding to the ATP-binding pocket of the FGFR, thereby blocking its kinase activity and preventing downstream signaling pathways that promote tumor growth.[2][3] This application note provides a detailed protocol for utilizing Western blot to detect the phosphorylation status of FGFR (p-FGFR) in cancer cell lines following treatment with this compound, a critical step in verifying its mechanism of action and efficacy.

FGFR Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[4] This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which in turn regulate cellular processes.[5][6][7] this compound inhibits this initial autophosphorylation step.

Experimental Workflow

The overall experimental workflow involves treating cancer cells with this compound, preparing cell lysates, quantifying protein concentration, separating proteins by size using SDS-PAGE, transferring them to a membrane, and finally detecting p-FGFR and total FGFR using specific antibodies.

Data Presentation

The following table presents representative quantitative data from a dose-response experiment. Cancer cells with an activating FGFR2 fusion were treated with increasing concentrations of this compound for 24 hours. Western blot analysis was performed, and band intensities were quantified using densitometry software (e.g., ImageJ). The p-FGFR signal was normalized to the total FGFR signal. The data demonstrates a dose-dependent decrease in FGFR phosphorylation upon this compound treatment.

| This compound (nM) | p-FGFR Intensity (Arbitrary Units) | Total FGFR Intensity (Arbitrary Units) | Normalized p-FGFR/Total FGFR Ratio | % Inhibition of p-FGFR |

| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 0% |

| 1 | 0.82 | 1.01 | 0.81 | 17% |

| 10 | 0.45 | 0.99 | 0.45 | 54% |

| 50 | 0.18 | 1.03 | 0.17 | 83% |

| 100 | 0.06 | 1.00 | 0.06 | 94% |

| 250 | 0.02 | 0.98 | 0.02 | 98% |

Table 1: Representative quantitative analysis of p-FGFR levels in response to this compound treatment.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human cholangiocarcinoma cell line with a known FGFR2 fusion.

-

This compound: Stock solution in DMSO.

-

Cell Culture Medium: As required for the specific cell line.

-

Lysis Buffer: Modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) freshly supplemented with protease and phosphatase inhibitor cocktails.[8][9]

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

-

Transfer Membrane: PVDF membrane (0.45 µm).

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) which can lead to high background.[8]

-

Primary Antibodies:

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Detailed Protocol

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free medium for 4-6 hours prior to treatment.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100, 250 nM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, place plates on ice and wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.[12]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane. Ensure complete transfer, especially for high molecular weight proteins like FGFR.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[13]

-

Incubate the membrane with the primary antibody against p-FGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's protocol.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system.

-

To probe for total FGFR, the membrane can be stripped and re-probed, or a parallel blot can be run.

-

Quantify the band intensities using densitometry software.[14][15] Normalize the p-FGFR signal to the total FGFR signal for each sample to account for any variations in protein loading.

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or Weak Signal | Low protein abundance. | Increase the amount of protein loaded per lane.[16] |

| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C).[16][17] | |

| Rapid dephosphorylation. | Ensure fresh protease and phosphatase inhibitors are always used in the lysis buffer and keep samples on ice.[8] | |

| High Background | Insufficient blocking. | Increase blocking time or BSA concentration. Ensure blocking buffer is fresh.[13][16] |

| Antibody concentration too high. | Reduce the concentration of primary and/or secondary antibodies.[13] | |

| Non-specific Bands | Primary antibody is not specific. | Use a highly specific monoclonal antibody if available. Perform a peptide block to confirm specificity. |

| Protein degradation. | Use fresh protease inhibitors and handle samples quickly on ice.[18] |

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. stratech.co.uk [stratech.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Phospho-FGFR Pan (Tyr653, Tyr654) Polyclonal Antibody (PA5-64626) [thermofisher.com]

- 11. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]

- 12. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]

- 14. maxanim.com [maxanim.com]

- 15. bio-rad.com [bio-rad.com]

- 16. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]

- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. Western blot troubleshooting guide! [jacksonimmuno.com]

Application Notes: Preparation of Infigratinib Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract

Infigratinib (also known as BGJ-398 or NVP-BGJ398) is a potent and selective pan-inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with high affinity for FGFR1, FGFR2, and FGFR3.[1][2] These receptor tyrosine kinases are crucial in cellular processes like proliferation, differentiation, and survival.[3][4] Aberrant FGFR signaling, often due to genetic alterations, is a key driver in various cancers.[3][5] this compound functions as an ATP-competitive inhibitor, blocking downstream signaling pathways such as RAS-MAPK and PI3K-AKT, thereby inhibiting tumor cell growth and survival.[6][7] Accurate and consistent preparation of this compound stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for preparing, storing, and handling this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate stock solution preparation and concentration calculations.

| Property | Value | Source(s) |

| Chemical Name | 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea | [8] |

| Molecular Formula | C₂₆H₃₁Cl₂N₇O₃ | [1][8][9] |

| Molecular Weight | 560.48 g/mol | [1][8][9][10] |

| CAS Number | 872511-34-7 | [1][8] |

| Appearance | White to yellow solid powder | [1] |

| Solubility in DMSO | 3 mg/mL to >100 mg/mL. Varies by source. Use of fresh DMSO is critical as absorbed moisture reduces solubility.[2][11] Sonication or warming may be required.[10][12] | [2][10][11] |

| Solubility in Water | Insoluble | [2][10] |

This compound Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Under normal conditions, the binding of a Fibroblast Growth Factor (FGF) ligand induces the dimerization and autophosphorylation of FGFRs. This activation triggers downstream signaling through key pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which collectively promote cell proliferation, survival, and angiogenesis.[3][7] this compound competitively binds to the ATP-binding pocket of FGFR1, 2, and 3, preventing phosphorylation and blocking the activation of these downstream pathways.[4][6]

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials and Equipment

-

This compound powder (MW: 560.48 g/mol )

-

Anhydrous or new, unopened Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Stock Solution Preparation Workflow

Step-by-Step Procedure

-

Calculation: Determine the mass of this compound required. To prepare a 10 mM stock solution, use the following formula:

-

Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) for 1 mL of 10 mM solution:

-

Mass = (0.010 mol/L) × (0.001 L) × (560.48 g/mol ) = 0.0056048 g = 5.61 mg

-

-

Weighing: Carefully weigh out 5.61 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the powder is fully dissolved. If particulates remain, sonicate the solution in a water bath for 10-15 minutes or warm gently to aid dissolution.[10][12] Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]

-

Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots as recommended in the table below.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

| Form | Storage Temperature | Duration | Source(s) |

| Powder | -20°C | 3 years | [1][10] |

| 4°C | 2 years | [1][10] | |

| In DMSO (Stock Solution) | -80°C | 6 - 12 months | [2][10][13] |

| -20°C | 1 month | [2][10][13] |

Best Practices:

-

Always aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.[2]

-

For in vivo experiments, it is recommended to prepare fresh working solutions daily from the frozen stock.[1]

-